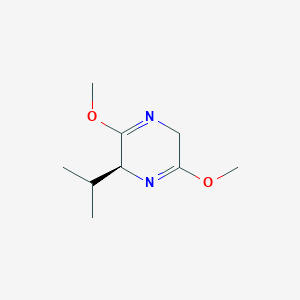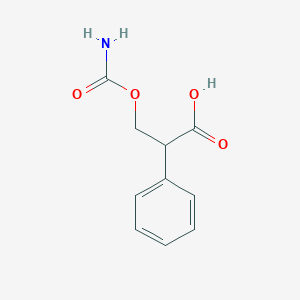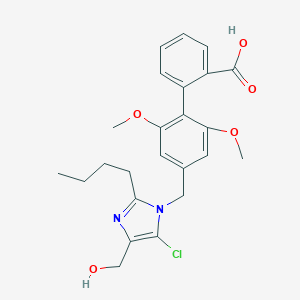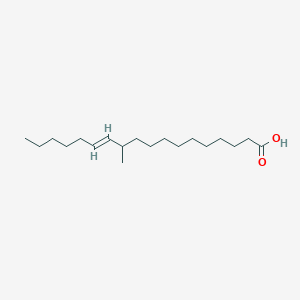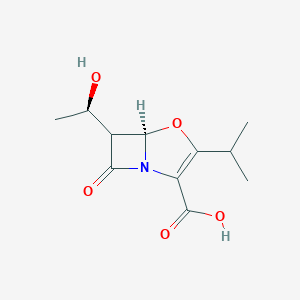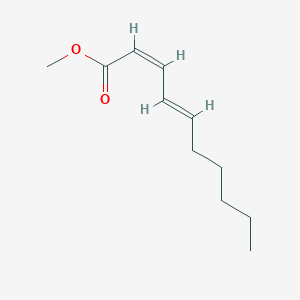
2,4-Decadienoic acid, methyl ester, (2E,4E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2E, 4Z-decadienoate, also known as methyl 2E, 4Z-decadienoic acid or fema 3859, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Methyl 2E, 4Z-decadienoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Methyl 2E, 4Z-decadienoate has been primarily detected in urine. Within the cell, methyl 2E, 4Z-decadienoate is primarily located in the membrane (predicted from logP) and cytoplasm. Methyl 2E, 4Z-decadienoate is a fruity, pear, and waxy tasting compound that can be found in fruits and pomes. This makes methyl 2E, 4Z-decadienoate a potential biomarker for the consumption of these food products.
Mechanism of Action
Target of Action
It is structurally related to compounds that contribute to the aroma and flavor of certain fruits , suggesting a potential role in olfaction and taste perception.
Mode of Action
It is known that the compound can undergo various reactions such as hydrolysis, esterification, oxidation, and addition under certain conditions .
Pharmacokinetics
The compound is non-polar and relatively stable , which may influence its bioavailability.
Result of Action
It is used in the syntheses of certain pheromone components of the male dried bean beetle, Acanthoscelides obtectus (Say) , suggesting a potential role in insect behavior.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Decadienoic Acid Methyl Ester. For instance, it is known to be volatile at room temperature . Its stability and reactivity can also be influenced by factors such as temperature, pH, and the presence of other chemicals .
Properties
CAS No. |
4493-42-9 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
methyl deca-2,4-dienoate |
InChI |
InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h7-10H,3-6H2,1-2H3 |
InChI Key |
SFHSEXGIVSBRRK-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC/C=C/C=C\C(=O)OC |
SMILES |
CCCCCC=CC=CC(=O)OC |
Canonical SMILES |
CCCCCC=CC=CC(=O)OC |
density |
0.917-0.923 |
| 4493-42-9 | |
physical_description |
Clear, yellowish liquid; light fatty note |
solubility |
not soluble in water soluble (in ethanol) |
Synonyms |
(E,Z)-2,4-Decadienoic Acid Methyl Ester; Methyl (2E,4Z)-2,4-Decadienoate; Methyl (2E,4Z)-2,4-Decadienoate; Methyl (E,Z)-2,4-Decadienoate; Methyl 2-trans-4-cis-Decadienoate; Methyl 2E,4Z-Decadienoate; Methyl trans-2,cis-4-Decadienoate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


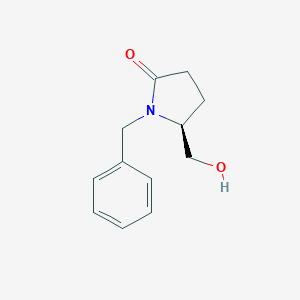
![Thieno[3,2-c]pyridine](/img/structure/B143518.png)
